molecular formula C20H20N4O4 B11041879 3-(3-ethoxy-3-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

3-(3-ethoxy-3-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11041879
M. Wt: 380.4 g/mol
InChI Key: OYEIKACJDFVSFI-UHFFFAOYSA-N
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Description

5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE: is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes an anilinocarbonyl group, an ethoxy-oxopropyl group, and a phenyl group attached to a triazolium ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a carbonyl-containing compound.

    Attachment of the Ethoxy-Oxopropyl Group: This step involves the reaction of an ethoxy-oxopropyl halide with the triazole ring, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilinocarbonyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazolium ring, converting it to a triazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce triazoline derivatives.

Scientific Research Applications

5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

    Pathways Involved: It can affect various cellular pathways, including apoptosis (programmed cell death) and cell cycle regulation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(ANILINOCARBONYL)-1-(3-METHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE
  • 5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-METHYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE

Uniqueness

5-(ANILINOCARBONYL)-1-(3-ETHOXY-3-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-(3-ethoxy-3-oxopropyl)-5-oxo-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C20H20N4O4/c1-2-28-17(25)13-14-23-18(19(26)21-15-9-5-3-6-10-15)20(27)24(22-23)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H-,21,22,26,27)

InChI Key

OYEIKACJDFVSFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-]

Origin of Product

United States

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